molecular formula C6H14Cl2N4S2 B14613774 Pseudourea, 2,2'-(2-butenylene)dithiodi-, dihydrochloride CAS No. 60784-24-9

Pseudourea, 2,2'-(2-butenylene)dithiodi-, dihydrochloride

Cat. No.: B14613774
CAS No.: 60784-24-9
M. Wt: 277.2 g/mol
InChI Key: ICUJDNLJJZZUKX-UHFFFAOYSA-N
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Description

Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pseudourea moiety linked to a butenylene group through a dithiodi linkage, and it is commonly used in various scientific research applications.

Properties

CAS No.

60784-24-9

Molecular Formula

C6H14Cl2N4S2

Molecular Weight

277.2 g/mol

IUPAC Name

4-carbamimidoylsulfanylbut-2-enyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C6H12N4S2.2ClH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-2H,3-4H2,(H3,7,8)(H3,9,10);2*1H

InChI Key

ICUJDNLJJZZUKX-UHFFFAOYSA-N

Canonical SMILES

C(C=CCSC(=N)N)SC(=N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride typically involves the reaction of pseudourea derivatives with butenylene compounds under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar in structure but with a butynylene group instead of butenylene.

    Pseudourea, 2,2’-(9,10-anthrylenedimethylene)bis-(2-thio-, dihydrochloride): Contains an anthrylenedimethylene group, used in different research contexts.

Uniqueness

Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is unique due to its specific butenylene linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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